(R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride

Description

Chemical Nomenclature and Structural Identification

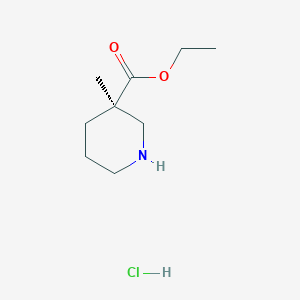

The compound (R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride is systematically named according to IUPAC guidelines as ethyl (3R)-3-methylpiperidine-3-carboxylate hydrochloride. Its molecular formula, C₉H₁₈ClNO₂ , reflects a molecular weight of 207.70 g/mol . Structurally, it consists of a piperidine ring substituted at the 3-position with both a methyl group and an ethyl ester moiety, with the hydrochloride salt forming a counterion to the tertiary amine (Figure 1).

The SMILES notation for the compound is CCOC(=O)[C@]1(CCCNC1)C.Cl, highlighting the (R)-configured quaternary carbon at position 3 of the piperidine ring. Key functional groups include:

- A six-membered piperidine heterocycle with a secondary amine protonated as a hydrochloride salt.

- A methyl group and an ethoxycarbonyl group at the 3-position, creating a sterically congested environment.

- A chloride ion balancing the positive charge on the protonated nitrogen.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₈ClNO₂ | |

| Molecular weight | 207.70 g/mol | |

| IUPAC name | ethyl (3R)-3-methylpiperidine-3-carboxylate hydrochloride | |

| CAS Registry Number | 297176-81-9 |

Stereochemical Features and Absolute Configuration

The compound exhibits chirality at the 3-position of the piperidine ring, with the (R)-configuration confirmed via X-ray crystallography and chiral chromatography. The absolute configuration arises from the spatial arrangement of the methyl and ethoxycarbonyl groups, which occupy equatorial positions to minimize steric strain (Figure 2).

Key stereochemical characteristics include:

- Conformational rigidity : The piperidine ring adopts a chair conformation, with the methyl and ester groups positioned equatorially to avoid 1,3-diaxial interactions.

- Enantiomeric purity : Synthetic routes involving asymmetric catalysis, such as Rh-catalyzed reductive Heck reactions, ensure high enantiomeric excess (>95% ee).

- Stereochemical stability : Protonation of the amine to form the hydrochloride salt enhances stability against racemization under physiological conditions.

The (R)-enantiomer displays distinct biological activity compared to its (S)-counterpart, as demonstrated in GABA uptake inhibition studies. For example, (S)-nipecotic acid derivatives show 10-fold higher potency at mGAT3/4 transporters than (R)-forms, underscoring the importance of stereochemical control.

Historical Context in Piperidine Chemistry

Piperidine derivatives have been pivotal in medicinal chemistry since the isolation of piperine from black pepper in the 19th century. The target compound represents an evolution in nipecotic acid (piperidine-3-carboxylic acid) chemistry, where esterification and N-alkylation strategies enhance blood-brain barrier permeability.

Key historical milestones:

- 1850 : Isolation of piperidine by Thomas Anderson via nitric acid oxidation of piperine.

- 1950s : Development of nipecotic acid as a GABA reuptake inhibitor prototype.

- 2000s : Advances in asymmetric synthesis (e.g., Rh-catalyzed carbometalation) enabling efficient access to 3-substituted piperidines.

- 2020s : Application of chiral piperidines in CNS drug discovery, notably for epilepsy and anxiety disorders.

The hydrochloride salt form emerged as a standard for improving solubility in parenteral formulations, addressing limitations of early nipecotic acid derivatives.

Significance in Chiral Heterocycle Research

Chiral piperidines like this compound are indispensable in drug design due to:

- Conformational preorganization : The rigid piperidine scaffold reduces entropic penalties during target binding.

- Dual hydrogen-bonding capacity : The protonated amine and ester carbonyl enable interactions with biological targets (e.g., GABA transporters).

- Tunable lipophilicity : The ethyl ester group balances aqueous solubility and membrane permeability.

Comparative studies highlight its advantages over related structures:

- vs. (S)-enantiomer : The (R)-form shows reduced off-target activity at σ receptors, enhancing therapeutic index.

- vs. unsubstituted piperidines : The 3-methyl group confers metabolic stability by blocking cytochrome P450 oxidation.

- vs. acyclic analogs : The ring structure enforces a bioactive conformation, improving potency by 100-fold in some cases.

Recent synthetic breakthroughs, such as Cu-catalyzed δ C–H cyanation , have expanded access to enantiopure 3-substituted piperidines, positioning this compound as a benchmark for method validation.

Properties

IUPAC Name |

ethyl (3R)-3-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-12-8(11)9(2)5-4-6-10-7-9;/h10H,3-7H2,1-2H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAHPPZMOMRABY-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(CCCNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

(R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride serves as a key intermediate in the synthesis of DPP-4 inhibitors, which are used to treat type 2 diabetes. Notable examples include:

- Alogliptin

- Linagliptin

These inhibitors work by increasing levels of incretin hormones, thereby enhancing insulin secretion and lowering blood sugar levels .

Receptor Antagonists

The compound is also utilized in the development of dual H1/5-HT2A receptor antagonists, which are being investigated for their potential in treating sleep disorders and other psychiatric conditions. These antagonists modulate neurotransmitter systems that are critical for sleep regulation .

Central Nervous System Agents

Research indicates that (R)-3-Methyl-piperidine and its derivatives exhibit activity as antagonistic ligands for various receptors in the central nervous system (CNS). This makes them valuable for developing treatments for neurological disorders .

Synthesis of Bioactive Compounds

A study demonstrated the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate from (R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride, showcasing its utility in producing compounds with morphine-like effects . This highlights its potential application in pain management therapies.

Development of Novel Therapeutics

In another case, researchers synthesized various derivatives from (R)-3-Methyl-piperidine to explore their effects on serotonin and noradrenaline reuptake, suggesting applications in treating depression and anxiety disorders .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, or other proteins that interact with the compound.

Pathways: Involvement in metabolic pathways, signal transduction, or gene expression regulation.

Comparison with Similar Compounds

Ethyl pyrrolidine-3-carboxylate hydrochloride

- Structure: A five-membered pyrrolidine ring with an ethyl ester group (C₇H₁₃NO₂·HCl, ≥95% purity) ().

- Key Differences :

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered), affecting conformational flexibility and steric hindrance.

- Substituents : Lacks the 3-methyl group present in the target compound, reducing steric bulk.

- Applications : Used in peptide mimetics but less prevalent in chiral drug synthesis compared to piperidine derivatives.

(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride

- Structure : Stereoisomer of the target compound (CAS 1965305-35-4) ().

- Key Differences :

- Stereochemistry : The (S)-enantiomer exhibits distinct binding affinities in chiral environments, such as enzyme active sites.

- Synthesis : Requires enantioselective methods, whereas the (R)-form may dominate in certain synthetic pathways (e.g., asymmetric hydrogenation).

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate

- Structure: Piperidine derivative with a methoxyimino and ethoxypropyl substituent (C₁₄H₂₄N₂O₅) ().

- Key Differences :

- Functional Groups : Additional oxime and ester groups enhance hydrogen-bonding capacity and lipophilicity.

- Reactivity : The oxime group enables further derivatization (e.g., cyclization to form bicyclic structures).

- Synthetic Utility : Used in heterocyclic chemistry but lacks the methyl group critical for steric modulation in the target compound.

3-Piperidinecarboxylic acid

- Structure : Parent compound without ester or methyl groups (CAS 498-95-3) ().

- Key Differences :

- Acidity : The free carboxylic acid (pKa ~4.5) contrasts with the ethyl ester’s neutrality, affecting solubility and ionizability.

- Applications : Primarily used in coordination chemistry rather than as a drug intermediate.

Biological Activity

(R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as a GABA uptake inhibitor. This article reviews the compound's biological activity, synthesizing findings from various studies, and presents relevant data in tables for clarity.

- Chemical Structure : The compound features a piperidine ring with a carboxylic acid functional group, which is crucial for its biological activity.

- Molecular Formula : C₈H₁₅ClN₁O₂

- SMILES Notation : OC(=O)[C@@H]1CCCNC1

(R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride acts primarily as an inhibitor of GABA (γ-aminobutyric acid) uptake. GABA is the main inhibitory neurotransmitter in the central nervous system, and its modulation can have significant implications for various neurological conditions.

GABA Uptake Inhibition

Research indicates that this compound inhibits GABA transporters (GATs), specifically targeting the GAT1 subtype. This inhibition leads to increased levels of GABA in the synaptic cleft, enhancing inhibitory neurotransmission and potentially providing therapeutic effects in conditions characterized by excessive neuronal excitability, such as epilepsy and anxiety disorders .

1. Neurological Disorders

The compound has shown promise in treating neurological disorders due to its role in modulating GABA levels. Studies have indicated that compounds with similar structures exhibit efficacy in models of epilepsy and depression by enhancing GABAergic transmission .

2. Cancer Therapy

Recent investigations have also explored the potential anticancer properties of piperidine derivatives, including (R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride. For instance, some derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting a broader therapeutic application beyond neurological disorders .

Case Studies

Several studies have evaluated the biological activity of (R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride:

- Study on GABA Transporters :

- Anticancer Activity :

Data Tables

Preparation Methods

Starting Material and Initial Esterification

- The synthesis begins with 3-pyridine acetic acid hydrochloride or its ethyl ester derivative.

- Esterification is performed to obtain 3-pyridine ethyl acetate, which serves as the precursor for subsequent transformations.

Quaternization to Form (N-benzyl)-3-pyridine acetate ethyl ammonium salt

- 3-Pyridine ethyl acetate is reacted with benzyl chloride in acetonitrile.

- The molar ratio of 3-pyridine ethyl acetate to benzyl chloride ranges from 1:1 to 1:3.

- The reaction is conducted at room temperature with dropwise addition of benzyl chloride, followed by reflux at 80–90°C for 10–16 hours.

- After cooling, the solvent is removed under reduced pressure, and the crude product is washed with ether to remove residual benzyl chloride.

- The product is dried under vacuum to yield a yellow solid ammonium salt.

Catalytic Hydrogenation to Obtain 3-Piperidine Ethyl Acetate

- The ammonium salt is subjected to catalytic hydrogenation using 5% palladium on carbon (Pd/C) as catalyst.

- Conducted in ethanol solvent under hydrogen pressure of 10–30 atm at 40±5°C for 9–12 hours.

- After completion, the catalyst is filtered off, and the product is basified with 2–4 M sodium carbonate solution to pH 9–10.

- Extraction with ethyl acetate, drying over anhydrous sodium sulfate, and solvent removal yields 3-piperidine ethyl acetate as a yellow oil.

- Yield reported is approximately 100%.

Chiral Resolution Using L-(+)-Mandelic Acid

- The racemic 3-piperidine ethyl acetate is resolved by forming diastereomeric salts with L-(+)-mandelic acid.

- This step enriches the (R)-enantiomer, achieving optical purity above 99%.

Formation of (R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride

- The optically pure (R)-3-piperidine ethyl acetate is dissolved in diethyl ether.

- Dry hydrogen chloride gas is bubbled through the solution at 0°C for 2 hours.

- The reaction mixture becomes turbid as the hydrochloride salt precipitates.

- The solid is filtered, washed with ether, and dried to obtain the final product as a white solid with 100% yield.

Summary of Key Reaction Parameters and Yields

| Step | Reaction Conditions | Yield (%) | Optical Purity (%) | Notes |

|---|---|---|---|---|

| Esterification | 3-pyridine acetic acid HCl, ethanol, reflux | Not specified | - | Precursor preparation |

| Quaternization | Benzyl chloride, acetonitrile, reflux 80–90°C, 10–16 h | Quantitative | - | Formation of ammonium salt |

| Catalytic Hydrogenation | 5% Pd/C, H2 10–30 atm, 40±5°C, 9–12 h | ~100 | - | Reduction to piperidine ester |

| Chiral Resolution | L-(+)-mandelic acid, crystallization | Not specified | >99 | Optical enrichment |

| Hydrochloride Salt Formation | Dry HCl gas, diethyl ether, 0°C, 2 h | 100 | >99 | Final product isolation |

Research Findings and Industrial Relevance

- The described method is advantageous due to its high selectivity, high yields, and low cost.

- The process avoids complex purification steps, making it suitable for scale-up and industrial production.

- The final product exhibits good storage stability with slight moisture absorption.

- Optical purity exceeding 99% ensures its suitability for enantioselective synthesis and pharmaceutical applications.

Additional Synthetic Approaches

While the above method is the most documented and industrially viable, alternative synthetic strategies have been explored in the literature, including:

Rh(II)-Catalyzed Cyclization-Cycloaddition Routes: These involve diazo intermediates and complex cyclization cascades to build substituted piperidine frameworks. However, these methods are more suited for complex alkaloid synthesis rather than bulk preparation of the target ester hydrochloride.

Direct Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to directly synthesize the (R)-enantiomer, though these methods often require expensive catalysts and have lower scalability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride in academic settings?

- Methodology :

- Esterification : React (R)-3-Methyl-piperidine-3-carboxylic acid with ethanol under acidic conditions (e.g., HCl gas) to form the ethyl ester. Neutralize excess acid and isolate the product via solvent extraction .

- Salt Formation : Precipitate the hydrochloride salt by adding concentrated HCl to the esterified product in a non-polar solvent (e.g., diethyl ether) and purify via recrystallization using ethanol/ether mixtures .

- Quality Control : Confirm purity using HPLC (≥95%) and characterize via H/C NMR to verify stereochemistry .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity and detect impurities .

- NMR Spectroscopy : Analyze H NMR in DO or DMSO-d to confirm the piperidine ring conformation and ester group integrity. C NMR can resolve methyl and carbonyl signals .

- Melting Point Analysis : Compare experimental values (e.g., ~200–220°C) with literature to validate crystallinity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the ester group or decomposition .

- Safety Protocols : Use fume hoods, gloves, and goggles during handling. Avoid prolonged exposure to moisture or heat, which may degrade the hydrochloride salt .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodology :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol gradients to separate (R)- and (S)-enantiomers. Adjust mobile phase pH to enhance resolution .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during esterification to favor the (R)-enantiomer .

- Enzymatic Methods : Test lipases (e.g., Candida antarctica) for enantioselective hydrolysis of racemic mixtures .

Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., melting points)?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Perform DSC under nitrogen to measure precise melting points and detect polymorphic forms .

- Crystallography : Use single-crystal X-ray diffraction to determine the solid-state structure and compare with literature data .

- Solvent Screening : Recrystallize the compound in varying solvents (e.g., ethanol vs. acetone) to assess solvent-dependent polymorphism .

Q. How can computational modeling aid in understanding this compound’s reactivity or degradation pathways?

- Methodology :

- DFT Calculations : Model the hydrolysis of the ester group under acidic/basic conditions using Gaussian software to predict degradation products .

- Molecular Dynamics (MD) : Simulate interactions between the compound and solvents (e.g., water, ethanol) to optimize storage conditions .

- Docking Studies : Explore binding affinities with biological targets (e.g., opioid receptors) to guide pharmacological studies .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Methodology :

- Batch-Specific Analysis : Compare certificates of analysis (CoA) for purity, stereochemistry, and residual solvents between studies .

- Assay Standardization : Replicate assays (e.g., receptor binding) under controlled conditions (pH, temperature) to isolate compound-specific effects .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in reported IC values and identify confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.